molecular formula C9H11IN2O3S B14812655 N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide

Cat. No.: B14812655
M. Wt: 354.17 g/mol
InChI Key: VOBOIPKGWRXQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide typically involves the alkynylation of N-(3-iodopyridin-2-yl)sulfonamide under Pd/C–Cu catalysis . This method facilitates a direct one-pot synthesis of 7-azaindoles through a coupling-cyclization sequence. The reaction is carried out in the presence of 2-aminoethanol as a base, which aids in the formation of C–C and C–N bonds in a single step . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper catalysts, and bases like 2-aminoethanol . The major products formed from these reactions are often derivatives of 7-azaindoles, which have significant pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide involves its interaction with molecular targets such as sirtuins. Sirtuins are a family of proteins that play a crucial role in cellular regulation, including aging, transcription, and apoptosis. The compound inhibits the activity of sirtuins by binding to their active sites, thereby disrupting their enzymatic functions . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular aging processes.

Comparison with Similar Compounds

N-(3-Cyclopropoxy-5-iodopyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11IN2O3S

Molecular Weight

354.17 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-iodopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11IN2O3S/c1-16(13,14)12-9-8(15-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

VOBOIPKGWRXQOC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)I)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.